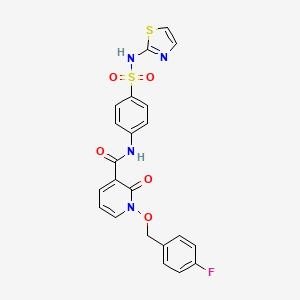

1-((4-fluorobenzyl)oxy)-2-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1,2-dihydropyridine-3-carboxamide

Description

This compound is a dihydropyridine derivative featuring a 4-fluorobenzyloxy group at position 1, a ketone at position 2, and a carboxamide moiety linked to a phenyl ring substituted with a thiazol-2-yl sulfamoyl group. The 1,2-dihydropyridine core is a known scaffold in medicinal chemistry, often associated with calcium channel modulation, though its exact mechanism here remains unexplored in the provided evidence .

Properties

IUPAC Name |

1-[(4-fluorophenyl)methoxy]-2-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN4O5S2/c23-16-5-3-15(4-6-16)14-32-27-12-1-2-19(21(27)29)20(28)25-17-7-9-18(10-8-17)34(30,31)26-22-24-11-13-33-22/h1-13H,14H2,(H,24,26)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXQPKHKQATSSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)OCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is Aldose Reductase (ALR2) . ALR2 is an enzyme that plays a crucial role in the polyol pathway, responsible for catalyzing the transformation of glucose into sorbitol.

Mode of Action

The compound acts as an inhibitor of ALR2 . By inhibiting ALR2, it prevents the conversion of glucose to sorbitol, thereby reducing the accumulation of sorbitol in lens tissues. This action is particularly beneficial in the context of diabetic cataracts, where excess sorbitol can lead to osmotic imbalance and cataract formation.

Biological Activity

The compound 1-((4-fluorobenzyl)oxy)-2-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1,2-dihydropyridine-3-carboxamide is a complex organic molecule with potential therapeutic applications. Its structure includes a dihydropyridine core, which is known for various biological activities, particularly in pharmacology. This article explores the biological activity of this compound, synthesizing available data from diverse sources.

Structural Characteristics

The compound features several notable structural elements:

- Dihydropyridine Core : Known for its role in calcium channel blocking and antioxidant properties.

- 4-Fluorobenzyl Group : Suggests potential interactions with biological targets.

- Thiazole Moiety : Often associated with antimicrobial and anticancer activities.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities. The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Dihydropyridine core with fluorobenzyl and thiazole | Potential neuroprotective and anticancer effects |

| 1-(2-fluorobenzyl)-N-methyl-2-oxo-N-phenylpyridine-3-carboxamide | Dihydropyridine core with fluorobenzyl | Cholinesterase inhibition |

| N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-pyridinamine | Thiazole and phenyl groups | Anticancer activity |

| 4-(trifluoromethyl)phenyl derivatives | Variations in phenyl substitution | Various enzyme inhibition |

The mechanism of action for this compound appears to involve:

- Calcium Channel Blockade : Similar dihydropyridines are known to block L-type Ca channels, which could be relevant in treating cardiovascular diseases.

- Antioxidant Properties : Dihydropyridines have been shown to exhibit antioxidant effects that may protect against oxidative stress-related diseases.

- Inhibition of Enzymes : The presence of the thiazole group suggests potential inhibition of specific enzymes involved in cancer progression.

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to this structure:

- Anticancer Activity : A study demonstrated that similar dihydropyridine derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that the compound could be effective in oncology treatments .

- Neuroprotective Effects : Compounds structurally related to this one have shown promise in neurodegenerative disease models, indicating potential applications in treating conditions like Alzheimer's disease .

- Enzyme Inhibition Studies : Research indicated that certain analogs of this compound acted as potent inhibitors of kinases involved in cancer cell proliferation, highlighting its potential as a dual-action therapeutic agent .

Comparison with Similar Compounds

Research Findings and Limitations

No direct pharmacological data for the target compound are available in the evidence. However, inferences can be drawn:

- Thiazole Sulfamoyl Groups: Compounds with similar sulfamoyl substituents (e.g., acetazolamide) are known carbonic anhydrase inhibitors, suggesting a possible mechanism .

- Fluorobenzyl Moieties : Fluorination typically improves blood-brain barrier penetration, but this remains speculative without empirical data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.